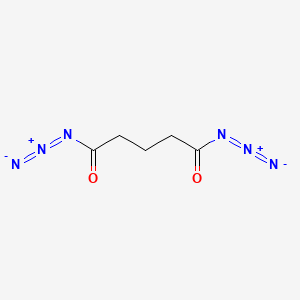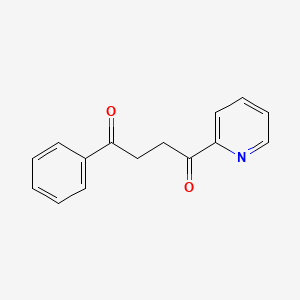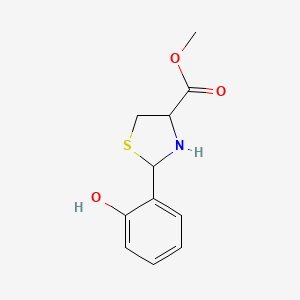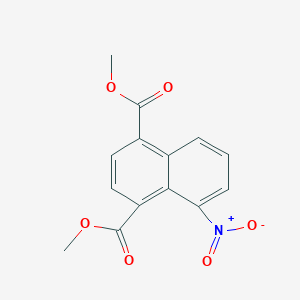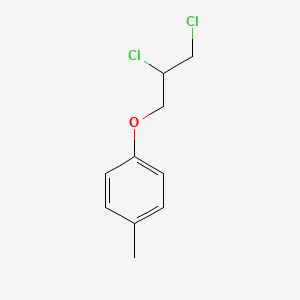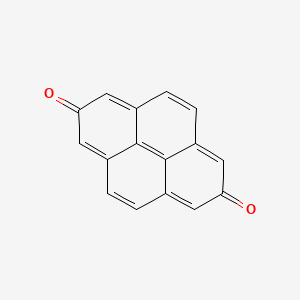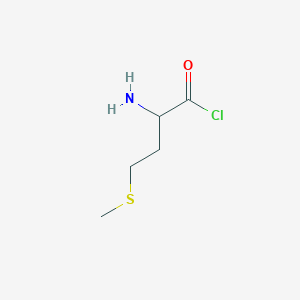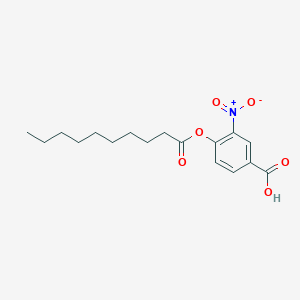
4-(Decanoyloxy)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decanoyloxy)-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a decanoyloxy group at the 4-position and a nitro group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decanoyloxy)-3-nitrobenzoic acid typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Decanoyloxy)-3-nitrobenzoic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3-nitrobenzoic acid and decanoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Hydrolysis: Hydrochloric acid (acidic conditions), sodium hydroxide (basic conditions).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 4-(Decanoyloxy)-3-aminobenzoic acid.
Hydrolysis: 4-hydroxy-3-nitrobenzoic acid and decanoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Decanoyloxy)-3-nitrobenzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and reduction reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(Decanoyloxy)-3-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, the compound may exert its effects by disrupting the cell membrane of microorganisms or inhibiting key enzymes involved in their metabolic pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell damage and death.
Comparison with Similar Compounds
Similar Compounds
4-(Decanoyloxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the decanoyloxy group, resulting in different solubility and reactivity properties.
4-Hydroxy-3-nitrobenzoic acid:
Uniqueness
4-(Decanoyloxy)-3-nitrobenzoic acid is unique due to the presence of both the decanoyloxy and nitro groups, which confer distinct chemical and physical properties
Properties
CAS No. |
65293-28-9 |
|---|---|
Molecular Formula |
C17H23NO6 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-decanoyloxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C17H23NO6/c1-2-3-4-5-6-7-8-9-16(19)24-15-11-10-13(17(20)21)12-14(15)18(22)23/h10-12H,2-9H2,1H3,(H,20,21) |
InChI Key |
SBAQHHICUKSEQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)

![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
